3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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Overview
Description
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound that combines the structural features of chromenone and isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the chromenone and isoindoline derivatives, followed by their coupling through esterification or amidation reactions. Common reagents used in these reactions include acyl chlorides, anhydrides, and catalysts such as pyridine or triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups or modify existing ones, leading to a wide range of derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, particularly cancer.
Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets with high affinity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl benzoate
- 4-oxo-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate
- 2-chlorophenyl 4-oxo-4H-chromen-7-yl benzoate
Uniqueness
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is unique due to its combination of chromenone and isoindoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H16ClNO6 |
---|---|
Molecular Weight |
521.9 g/mol |
IUPAC Name |
[3-(2-chlorophenyl)-4-oxochromen-7-yl] 4-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C30H16ClNO6/c31-25-8-4-3-5-20(25)24-16-37-26-15-19(13-14-23(26)27(24)33)38-30(36)17-9-11-18(12-10-17)32-28(34)21-6-1-2-7-22(21)29(32)35/h1-16H |
InChI Key |
VKWBFLZHMJCLMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=CC5=C(C=C4)C(=O)C(=CO5)C6=CC=CC=C6Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=CC5=C(C=C4)C(=O)C(=CO5)C6=CC=CC=C6Cl |
Origin of Product |
United States |
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